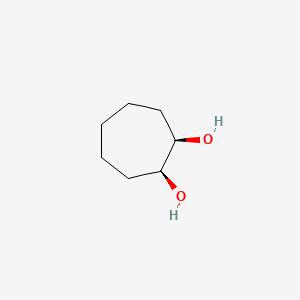

cis-1,2-Cycloheptanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-1,2-Cycloheptanediol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Stereoselective Synthesis

cis-1,2-Cycloheptanediol is utilized in stereoselective synthesis due to its ability to undergo dynamic epimerization. This process allows for the conversion of trans-1,2-cycloheptanediol to its cis counterpart under specific conditions. A study demonstrated that using boronic acid as a catalyst significantly improved the yield of the cis product, achieving up to 74% yield under optimized conditions .

2. Chiral Building Block

The compound serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chirality is exploited in the preparation of optically active compounds, which are crucial in drug development. For instance, this compound has been used to synthesize chiral α-hydroxy ketones through oxidation reactions .

Pharmaceutical Applications

1. Drug Development

In pharmaceutical chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in developing drugs that target specific biological pathways. Research indicates that modifications of this diol can lead to compounds with enhanced pharmacological properties.

2. Mechanistic Studies

The compound has also been employed in mechanistic studies to understand reaction pathways involving cyclic diols. These studies contribute to a broader understanding of chemical reactivity and stability in cyclic systems .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound is investigated for its role in polymerization processes. The compound can act as a monomer or co-monomer in the production of polyols used for synthesizing polyurethanes and other polymers. Its unique structure provides flexibility and stability to polymer chains, enhancing material properties such as durability and thermal resistance.

2. Coatings and Adhesives

The reactivity of this compound makes it suitable for formulating coatings and adhesives with specific performance characteristics. Its ability to participate in cross-linking reactions contributes to the development of high-performance materials that meet industrial standards.

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Cyclocondensation with Oxalyl Chloride

cis-1,2-Cycloheptanediol reacts with oxalyl chloride in the presence of triethylamine to form cyclic oxalate esters as the major product. This contrasts with trans-1,2-cycloheptanediol, which predominantly forms cyclic carbonates under the same conditions . The stereochemical outcome arises from the boat-like transition state adopted by the cis diol, favoring oxalate formation via tetrahedral intermediates (Chart 4 in ).

| Reagents/Conditions | Major Product | Yield (%) | Selectivity (cis:trans) | Reference |

|---|---|---|---|---|

| Oxalyl chloride, Et₃N, THF | Cyclic oxalate ester | 75 | >10:1 |

Enzymatic Oxidation to α-Hydroxy Ketones

Glycerol dehydrogenase (GDH) catalyzes the oxidation of this compound to 2-hydroxycycloheptanone with high enantioselectivity. This reaction employs NAD⁺ as a co-factor and proceeds under mild conditions (pH 7.6, 25°C) .

| Enzyme/Co-factor | Product | ee (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| GDH, NAD⁺ | 2-Hydroxycycloheptanone | 72 | 30 |

Mechanistically, the enzyme selectively abstracts a hydride from the pro-R hydrogen of the diol, yielding the (S)-configured hydroxy ketone .

Dynamic Epimerization via Hydrogen Atom Transfer (HAT)

While not a direct reaction of this compound, trans-1,2-cycloheptanediol undergoes photochemical epimerization to the cis isomer using a decatungstate photocatalyst and methylboronic acid . The cis diol forms a stable boronic ester, shifting the equilibrium toward its formation (Figure 2 in ).

| Additive/Catalyst | Substrate | cis:trans Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| MeB(OH)₂, (PBu₄)₄W₁₀O₃₂, hν | trans-1,2-Cycloheptanediol | 17.5:1 | 65 |

Protection Strategies: Ketal and Urethan Formation

This compound readily forms protective derivatives:

-

Isopropylidene ketal : Reacts with acetone in the presence of CuSO₄ to yield a bicyclic ketal (86% yield) .

-

Bisphenylurethan : Treatment with phenyl isocyanate produces a crystalline urethan for stereochemical characterization .

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ketal formation | Acetone, CuSO₄ | Isopropylidene ketal | 86 | |

| Urethan formation | Phenyl isocyanate | Bisphenylurethan | 92 |

Boronic Ester Metathesis

This compound forms stable boronic esters with methylboronic acid, enabling dynamic covalent chemistry. The cis configuration minimizes ring strain in the resulting six-membered boronate .

| Boronic Acid | Product | Stability (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| MeB(OH)₂ | cis-Boronic ester | -3.2 |

Stereochemical Analysis via Periodate Oxidation

Unlike trans-1,2-diols, this compound resists periodate cleavage due to unfavorable stereoelectronic alignment of hydroxyl groups. This property aids in differentiating cis/trans diastereomers .

| Reagent | Reaction Outcome | Reference |

|---|---|---|

| NaIO₄ | No cleavage |

Key Mechanistic Insights

-

Oxalate vs. Carbonate Formation : The cis configuration directs nucleophilic attack of the oxalyl chloride to form a six-membered oxalate ester, while trans diols favor five-membered carbonates .

-

Enzymatic Selectivity : GDH’s active site accommodates the cis diol’s planar conformation, enabling stereospecific oxidation .

-

Boronic Ester Stability : The cis diol’s boronic ester adopts a chair-like conformation, minimizing steric clash between the boronate and cycloheptane ring .

Propriétés

Formule moléculaire |

C7H14O2 |

|---|---|

Poids moléculaire |

130.18 g/mol |

Nom IUPAC |

(1S,2R)-cycloheptane-1,2-diol |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7+ |

Clé InChI |

DCYPPXGEIQTVPI-KNVOCYPGSA-N |

SMILES isomérique |

C1CC[C@H]([C@H](CC1)O)O |

SMILES canonique |

C1CCC(C(CC1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.